molecular formula C10H11NO6 B025693 4-Ethoxy-5-methoxy-2-nitrobenzoic acid CAS No. 103095-48-3

4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Cat. No.: B025693
CAS No.: 103095-48-3
M. Wt: 241.2 g/mol
InChI Key: GPTFBBVXZVBLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid typically involves the nitration of 4-Ethoxy-5-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical properties and reactivity compared to other nitrobenzoic acid derivatives. This combination of functional groups makes it a valuable compound for specific research applications .

Properties

IUPAC Name

4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-9-5-7(11(14)15)6(10(12)13)4-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFBBVXZVBLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427853
Record name 4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103095-48-3
Record name 4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 3
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.